Cas no 1000573-95-4 (Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate)

Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate is a specialized organic compound featuring a thiazole ring, a bromo substituent, and a sulfonyl group. This molecule demonstrates significant chemical stability and reactivity, making it a valuable tool in synthetic organic chemistry. Its unique structure facilitates the development of novel pharmaceuticals and agrochemicals, offering potential applications in drug discovery and material science.
Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate structure
1000573-95-4 structure
Product Name:Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate
CAS No:1000573-95-4
MF:C17H12BrNO4S2
MW:438.315481185913
CID:3157479
PubChem ID:26597882
Update Time:2025-10-18

Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate
    • Phenyl4-bromo-2-tosylthiazole-5-carboxylate
    • 1000573-95-4
    • MFCD09877751
    • Phenyl 4-bromo-2-tosylthiazole-5-carboxylate
    • MDL: MFCD09877751
    • Inchi: 1S/C17H12BrNO4S2/c1-11-7-9-13(10-8-11)25(21,22)17-19-15(18)14(24-17)16(20)23-12-5-3-2-4-6-12/h2-10H,1H3
    • InChI Key: DMLXNLISPLZBMJ-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=O)OC2C=CC=CC=2)SC(=N1)S(C1C=CC(C)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 436.939
  • Monoisotopic Mass: 436.939
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 566
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 110A^2
  • XLogP3: 5.2

Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate Pricemore >>

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Additional information on Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate

Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate (CAS No. 1000573-95-4): A Comprehensive Overview

Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate (CAS No. 1000573-95-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a promising candidate for various biological and chemical applications. The presence of a bromine substituent at the 4-position and a sulfonyl group at the 2-position of the thiazole ring, along with a carboxylate moiety at the 5-position, contributes to its distinctive reactivity and potential utility.

The molecular structure of Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate can be described as a fusion of several pharmacophoric elements. The thiazole core is a well-known scaffold in drug discovery, renowned for its role in numerous bioactive molecules. Its aromaticity and heterocyclic nature provide a stable framework that can be modified to enhance binding affinity and selectivity towards biological targets. The bromine atom at the 4-position serves as a handle for further chemical modifications, enabling the synthesis of derivatives with tailored properties. Additionally, the sulfonyl group at the 2-position introduces polarity and hydrogen bonding capabilities, which are crucial for interactions with biological receptors.

The carboxylate group at the 5-position further enhances the compound's solubility and bioavailability, making it more suitable for pharmaceutical applications. This combination of features positions Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate as a versatile building block for the development of novel therapeutic agents. Recent studies have highlighted its potential in inhibiting various enzymatic pathways and modulating signal transduction cascades, which are implicated in numerous diseases.

In recent years, there has been growing interest in exploring the pharmacological properties of thiazole derivatives. These compounds have shown promise in treating a wide range of conditions, including infectious diseases, inflammation, and cancer. The unique structural features of Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate make it an attractive candidate for further investigation in this context. Specifically, its ability to interact with biological targets through multiple mechanisms suggests that it could be developed into a multitargeted drug candidate.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The presence of reactive sites such as the bromine atom and the sulfonyl group allows for facile functionalization, enabling chemists to design derivatives with specific biological activities. This flexibility is particularly valuable in drug discovery pipelines, where rapid iteration and optimization are essential.

The synthesis of Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate involves multi-step organic transformations that highlight the synthetic prowess required to construct such intricate molecules. The process typically begins with the preparation of key intermediates, such as brominated thiazole derivatives and methylphenylsulfonyl compounds. These intermediates are then coupled together through various reaction protocols, including nucleophilic substitution and condensation reactions.

The final product is characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These analytical methods ensure that the compound is pure and free from impurities, which is critical for pharmaceutical applications. Additionally, computational studies are often employed to predict the biological activity of Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate, providing insights into its potential interactions with biological targets.

The pharmacological evaluation of this compound has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit certain enzymes involved in cancer cell proliferation and inflammation. These findings are particularly promising given the increasing recognition of thiazole derivatives as therapeutic agents. Furthermore, preclinical studies suggest that this compound may have low toxicity profiles, making it a safe candidate for further development.

The potential applications of Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate extend beyond oncology and anti-inflammatory therapies. Its structural features also make it a suitable candidate for treating neurological disorders and infectious diseases. For instance, its ability to modulate neurotransmitter receptors could make it useful in managing conditions such as depression and epilepsy.

The development of new drugs is an iterative process that requires extensive testing and validation. As such, future research on Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate will focus on optimizing its pharmacokinetic properties and exploring new synthetic routes to improve yield and purity. Additionally, efforts will be made to identify new biological targets where this compound could exert therapeutic effects.

In conclusion, Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate (CAS No. 1000573-95-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and promising pharmacological properties make it an attractive candidate for further investigation. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutics.

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